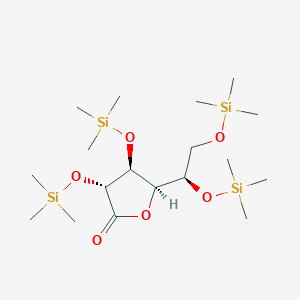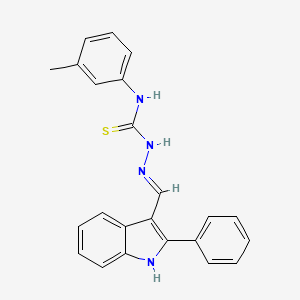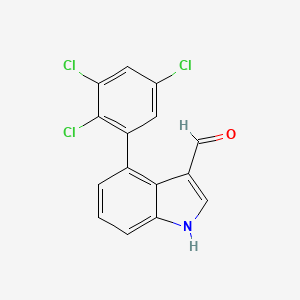![molecular formula C7H3ClN2OS B13115562 2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is an organic compound that features both thiophene and pyrimidine rings in its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde typically involves the reaction of 2-chlorothieno[3,2-d]pyrimidine with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where the compound is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: Amines or hydrazines under mild heating
Major Products
Substitution: Formation of substituted thieno[3,2-d]pyrimidines.
Oxidation: Formation of 2-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid.
Reduction: Formation of 2-chlorothieno[3,2-d]pyrimidine-6-methanol.
Condensation: Formation of imines or hydrazones
科学的研究の応用
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of certain enzymes, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV-1 . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting viral replication .
類似化合物との比較
2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds, such as:
2,4-Dichlorothieno[3,2-d]pyrimidine: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid: Similar core structure but with different functional groups, leading to different chemical properties and applications.
2,4-Dichlorothieno[2,3-d]pyrimidine:
特性
分子式 |
C7H3ClN2OS |
|---|---|
分子量 |
198.63 g/mol |
IUPAC名 |
2-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C7H3ClN2OS/c8-7-9-2-6-5(10-7)1-4(3-11)12-6/h1-3H |
InChIキー |
WIXQOGZTBCMEQP-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC2=CN=C(N=C21)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


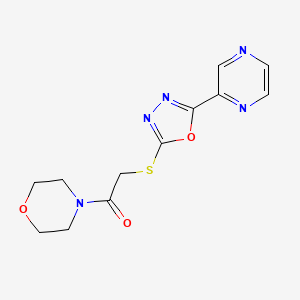
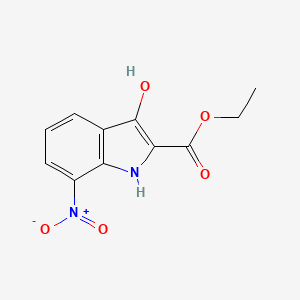
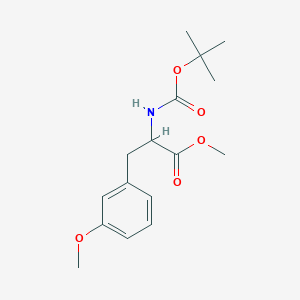
![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)
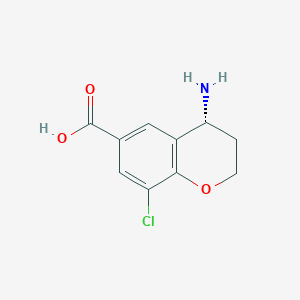
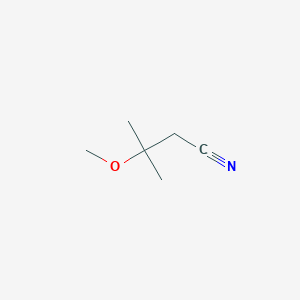
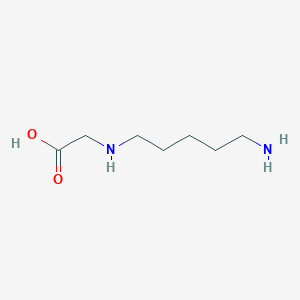
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)
